7-Bromobenzodiazole-5-carboxylic acid
Overview
Description
7-Bromobenzodiazole-5-carboxylic acid, also known as 1H-Benzimidazole-5-carboxylic acid, 7-bromo-, is a chemical compound with the molecular formula C8H5BrN2O2 . It has a molecular weight of 241.04 .
Molecular Structure Analysis
The linear formula of 7-Bromobenzodiazole-5-carboxylic acid is C8H5BrN2O2 . Unfortunately, the specific structural details or 3D conformation are not provided in the search results.Physical And Chemical Properties Analysis
7-Bromobenzodiazole-5-carboxylic acid has a molecular weight of 241.04 . The specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Pharmaceutical Research
Carboxylic acids are commonly used in pharmaceuticals to modulate the physicochemical properties of drugs. They can act as counterions in drug formulations to improve solubility, stability, or bioavailability .
Organic Synthesis
In organic chemistry, carboxylic acids can assist in surface modification and the production of polymer nanomaterials through reactions with various substrates .
Nanotechnology
Carboxylic acids have applications in nanotechnology, such as modifying the surface of carbon nanotubes, which can be used to create advanced polymer nanomaterials .
Analytical Chemistry
Compounds like 7-Bromobenzodiazole-5-carboxylic acid may be used in analytical chemistry techniques such as NMR, HPLC, LC-MS, and UPLC for various analyses .
Safety and Hazards
properties
IUPAC Name |
7-bromo-3H-benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-4(8(12)13)2-6-7(5)11-3-10-6/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGYCSILUCEYDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromobenzodiazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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